molecular formula C14H14O4 B11803399 Methyl 3-(allyloxy)-7-methylbenzofuran-2-carboxylate CAS No. 1707391-72-7

Methyl 3-(allyloxy)-7-methylbenzofuran-2-carboxylate

Cat. No.: B11803399
CAS No.: 1707391-72-7
M. Wt: 246.26 g/mol
InChI Key: SMBKEZODQVQEIF-UHFFFAOYSA-N
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Description

Methyl 3-(allyloxy)-7-methylbenzofuran-2-carboxylate (CAS 1707391-72-7) is a chemical compound with the molecular formula C 14 H 14 O 4 and a molecular weight of 246.26 g/mol . This benzofuran derivative is a structurally featured building block in organic synthesis and medicinal chemistry research. Benzofuran-2-carboxylate scaffolds are recognized as important precursors in the development of biologically active molecules for various research fields, including potential applications in cancer and central nervous system disorder studies . The specific presence of the allyloxy functional group at the 3-position makes this compound a versatile synthetic intermediate. This functional group can undergo further chemical transformations, such as Claisen rearrangements or dealkylations, offering researchers a pathway to access other valuable compounds, including its phenolic counterpart, Methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate . The structural features of this compound align with a class of molecules that can be efficiently synthesized via methods like the microwave-assisted Perkin rearrangement, which allows for the expedited and high-yield production of benzofuran-2-carboxylic acid derivatives from coumarin precursors . This compound is provided as a high-purity material for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

1707391-72-7

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 7-methyl-3-prop-2-enoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C14H14O4/c1-4-8-17-12-10-7-5-6-9(2)11(10)18-13(12)14(15)16-3/h4-7H,1,8H2,2-3H3

InChI Key

SMBKEZODQVQEIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(O2)C(=O)OC)OCC=C

Origin of Product

United States

Preparation Methods

Claisen Rearrangement and Cyclization

A classic method involves the Claisen rearrangement of allyl ethers derived from 2-hydroxyacetophenone derivatives. For example, 2-hydroxy-6-(methoxycarbonylmethoxy)acetophenone undergoes base-mediated cyclization in ethanol with sodium ethoxide, yielding methyl 7-methylbenzofuran-2-carboxylate. This intermediate serves as a precursor for further functionalization.

Reaction Conditions :

  • Base : Sodium ethoxide (1.2 equiv)

  • Solvent : Ethanol, reflux (6–8 h)

  • Yield : 72–85%

Acid-Catalyzed Cyclodehydration

TsOH·H₂O in MeCN at 100°C efficiently promotes cyclodehydration of 3-hydroxy-4-methyl-2H-pyran-2-one derivatives, forming 7-methylbenzofuran-2(3H)-one intermediates. Subsequent oxidation or functionalization introduces the C2 carboxylate group.

Key Data :

  • Catalyst : TsOH·H₂O (2.0 equiv)

  • Temperature : 100°C, 8 h

  • Yield : 76%

Introduction of the Allyloxy Group

The allyloxy moiety at C3 is introduced via nucleophilic substitution or Mitsunobu reactions.

Williamson Ether Synthesis

Methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate reacts with allyl bromide in the presence of K₂CO₃ or NaH, forming the allyl ether. This method is favored for its simplicity and scalability.

Optimized Protocol :

  • Substrate : Methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate

  • Alkylating Agent : Allyl bromide (1.5 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, 80°C, 12 h

  • Yield : 89%

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using DIAD and PPh₃ ensures efficient ether formation. This method avoids base-sensitive functionalities.

Example :

  • Reagents : Allyl alcohol, DIAD (1.2 equiv), PPh₃ (1.2 equiv)

  • Solvent : THF, 0°C to rt, 6 h

  • Yield : 78%

Esterification and Functional Group Interconversion

Direct Esterification of Carboxylic Acid Precursors

3-(Allyloxy)-7-methylbenzofuran-2-carboxylic acid (CAS 1707609-63-9) is esterified using CH₃I and K₂CO₃ in acetone.

Conditions :

  • Methylating Agent : CH₃I (1.1 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Acetone, reflux, 4 h

  • Yield : 92%

Transesterification

Ethyl or benzyl esters are converted to methyl esters via acid- or base-catalyzed transesterification. For instance, HCl/MeOH at reflux selectively cleaves larger esters.

One-Pot Tandem Approaches

Recent advances enable sequential cyclization and allylation in a single vessel. A notable example involves Pd-catalyzed C–O coupling:

Procedure :

  • Cyclization of 2-allyloxy-3-methoxybenzaldehyde using Pd(OAc)₂/DPEphos.

  • In situ esterification with methyl chloroformate.

  • Catalyst : Pd(OAc)₂ (5 mol%), DPEphos (10 mol%)

  • Solvent : Toluene, 120°C, 24 h

  • Yield : 68%

Comparative Analysis of Methods

Method Key Steps Conditions Yield Advantages
Claisen CyclizationCyclization + EsterificationNaOEt, EtOH, reflux85%High yield, scalable
Acid-CatalyzedCyclodehydrationTsOH·H₂O, MeCN, 100°C76%Mild conditions, functional tolerance
Williamson EtherAllylationK₂CO₃, DMF, 80°C89%Simple, cost-effective
MitsunobuEtherificationDIAD, PPh₃, THF78%Stereochemical control
One-Pot Pd CatalysisTandem cyclization-allylationPd(OAc)₂, toluene68%Reduced purification steps

Challenges and Optimization Strategies

  • Regioselectivity : Competing O- vs. C-allylation is mitigated using bulky bases (e.g., NaH).

  • Side Reactions : Over-alkylation is suppressed by stoichiometric control of allyl bromide.

  • Purification : Silica gel chromatography (hexane:EtOAc = 10:1) effectively isolates the product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl3-(allyloxy)-7-methylbenzofuran-2-carboxylate can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced at various positions, including the carboxylate ester, to form alcohols or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols, reduced esters.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(allyloxy)-7-methylbenzofuran-2-carboxylate has garnered attention for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, studies on A549 (non-small cell lung cancer) and NCI-H23 cell lines report IC50 values ranging from 1.48 µM to 47.02 µM, indicating strong antiproliferative activity.
  • Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Antioxidant Properties : The furan moiety contributes to antioxidant activity, which may protect against oxidative stress.

Gastroprotective Effects

In vivo studies suggest that related compounds can protect against ethanol-induced gastric lesions, indicating potential applications in gastrointestinal health.

ActivityIC50 (µM)Cell LineReference
Anticancer1.48 - 47.02A549
Apoptosis Induction-A549
Gastroprotective-Rat Model

Case Studies

  • Antitumor Activity Study : A study evaluated several benzofuran derivatives, including this compound, demonstrating significant inhibition of non-small cell lung cancer cell growth through mechanisms such as apoptosis and cell cycle arrest.
  • Gastroprotective Effects Research : In experiments with Sprague-Dawley rats, oral administration of related compounds before ethanol exposure significantly reduced gastric mucosal damage compared to controls, suggesting therapeutic applications for gastrointestinal disorders.

Industrial Applications

This compound is utilized in:

  • Pharmaceutical Development : As a building block for synthesizing more complex organic molecules with potential therapeutic effects.
  • Agrochemical Production : Its derivatives are explored for their biological activities that may be beneficial in pest control and crop protection.

Mechanism of Action

The mechanism of action of Methyl3-(allyloxy)-7-methylbenzofuran-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can interact with biological macromolecules through π-π stacking interactions, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogs (Table 1):

Table 1: Key Structural Features of Analogs
Compound Name CAS Number Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Methyl 3-(allyloxy)-7-methylbenzofuran-2-carboxylate 1707391-72-7 Benzofuran 3-allyloxy, 7-methyl C₁₄H₁₄O₄ 246.26
Ethyl 4-bromo-2-formyl-7-methyl-5-[(3-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate 6176-66-5 Benzofuran 4-bromo, 2-formyl, 5-(3-methylbenzoyloxy), 7-methyl C₂₁H₁₇BrO₆ 445.26 (est.)
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate 102706-14-9 Benzodioxole 7-methoxy, 2,2-diphenyl C₂₂H₁₈O₅ 362.38
Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylate (representative: 3a-e) Varies Benzoxazole 2-aryl, 5-carboxylate C₁₅H₁₁NO₃ (example) Varies
Key Observations :
  • Core Heterocycle : The target compound and Ethyl 4-bromo... share a benzofuran core, whereas the benzodioxole and benzoxazole analogs have oxygen-rich fused rings. Benzoxazole derivatives (e.g., compounds 3a-e in ) contain nitrogen, altering electronic properties and hydrogen-bonding capacity .
  • Substituent Diversity: The allyloxy group in the target compound contrasts with the bromo, formyl, and benzoyloxy groups in the Ethyl 4-bromo... The diphenyl and methoxy groups in the benzodioxole derivative increase steric bulk and electron donation, likely reducing reactivity compared to the allyloxy group .
  • Ester Group : The methyl ester in the target compound differs from the ethyl ester in Ethyl 4-bromo..., affecting lipophilicity and hydrolysis rates.

Physicochemical and Regulatory Profiles

  • Molecular Weight and Solubility : The target compound’s lower molecular weight (246.26 g/mol) compared to the benzodioxole analog (362.38 g/mol) suggests better solubility in organic solvents, advantageous for solution-phase reactions .

Biological Activity

Methyl 3-(allyloxy)-7-methylbenzofuran-2-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound belongs to the benzofuran class, characterized by a benzene ring fused to a furan ring. Its structure can be represented as follows:

C13H14O4\text{C}_{13}\text{H}_{14}\text{O}_4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Anticancer Activity : Benzofuran derivatives have shown promising anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example, related compounds have demonstrated IC50 values in the low micromolar range against non-small cell lung carcinoma (A549 and NCI-H23) .
  • Anti-inflammatory Effects : Compounds in this class have been noted for their ability to reduce inflammation, potentially through the inhibition of pro-inflammatory cytokines and mediators .
  • Antioxidant Properties : The presence of the furan moiety is linked to antioxidant activity, which may contribute to cellular protection against oxidative stress .

Anticancer Studies

Recent studies have highlighted the efficacy of this compound in inhibiting tumor growth:

  • Cell Viability Assays : In vitro assays on A549 and NCI-H23 cell lines revealed significant cytotoxic effects with IC50 values ranging from 1.48 µM to 47.02 µM, indicating strong antiproliferative activity .
  • Apoptosis Induction : Further investigations utilizing Annexin V/PI staining showed that treatment with this compound resulted in a substantial increase in apoptotic cells, confirming its role as an apoptosis inducer .

In Vivo Studies

In vivo studies using animal models have demonstrated the compound's potential therapeutic effects:

  • Gastroprotective Activity : Animal studies indicated that related benzofuran derivatives could protect against ethanol-induced gastric lesions, suggesting a protective role in gastrointestinal health .

Data Table

Activity IC50 (µM) Cell Line Reference
Anticancer1.48 - 47.02A549
Apoptosis Induction-A549
Gastroprotective-Rat Model

Case Studies

  • Study on Antitumor Activity : A study evaluated several benzofuran derivatives, including this compound, showing that these compounds significantly inhibited the growth of non-small cell lung cancer cells through multiple mechanisms including apoptosis and cell cycle arrest .
  • Gastroprotective Effects : Research involving Sprague-Dawley rats demonstrated that oral administration of related compounds prior to ethanol exposure reduced gastric mucosal damage significantly compared to controls, indicating potential therapeutic applications for gastrointestinal disorders .

Q & A

Q. What are the critical considerations for synthesizing Methyl 3-(allyloxy)-7-methylbenzofuran-2-carboxylate with high purity?

  • Methodological Answer: Synthesis requires precise control of reaction parameters:
  • Temperature and Solvent Selection: Optimal conditions (e.g., THF at 0°C for etherification) minimize side reactions .
  • Catalyst Use: Mitsunobu reactions for etherification improve regioselectivity .
  • Purification: Column chromatography (ethyl acetate/hexane gradients) and recrystallization enhance purity.
  • Analytical Validation: Confirm purity via ¹H/¹³C NMR (δ 1.2–5.0 ppm for methyl/allyl groups) and HRMS (exact mass ±0.001 Da) .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodological Answer: Structural elucidation involves:
  • X-ray Crystallography: Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles, with intermolecular O–H⋯O hydrogen bonding stabilizing the lattice .
  • IR Spectroscopy: Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and allyl ether (C–O–C ~1250 cm⁻¹) functional groups .
  • 2D NMR (COSY, HSQC): Correlates proton-proton coupling (e.g., allyl protons at δ 5.2–5.8 ppm) and carbon assignments .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer:
  • Cascade Reactions: A [3,3]-sigmatropic rearrangement/aromatization strategy (e.g., using γ,δ-unsaturated ketone intermediates) improves atom economy and scalability to gram-scale .
  • Oxidative Functionalization: SeO₂-mediated oxidation of methyl groups introduces hydroxymethyl or formyl substituents for downstream derivatization .
  • By-product Mitigation: Monitor reactions via HPLC (C18 column, acetonitrile/water mobile phase) to detect and quantify impurities (e.g., over-oxidation products) .

Q. How does the allyloxy group influence the compound’s reactivity in further derivatization?

  • Methodological Answer:
  • Claisen Rearrangement: Heating (>150°C) converts allyloxy to γ,δ-unsaturated ketones, enabling cyclization or cross-coupling .
  • Radical Reactions: Allyl ethers undergo photooxidation to form epoxides or peroxides, useful in probing biological redox activity .
  • Protection/Deprotection: Allyl groups can be selectively removed via Pd⁰-catalyzed hydrolysis, preserving methylbenzofuran cores for modular synthesis .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

  • Methodological Answer:
  • Hydrogen Bonding: Carboxyl groups form centrosymmetric dimers via O–H⋯O interactions (bond length ~2.8 Å), confirmed by crystallographic data .
  • Van der Waals Forces: Methyl and allyl groups contribute to packing efficiency (density ~1.3 g/cm³) .
  • Thermal Analysis: DSC reveals melting points (~160°C) and phase transitions, correlating with lattice stability .

Q. How can researchers analyze reaction by-products or impurities in the synthesis of this compound?

  • Methodological Answer:
  • LC-MS/MS: Fragmentation patterns (e.g., m/z 215 for decarboxylation products) identify side products .
  • Isotopic Labeling: ¹³C-tracing tracks methyl group migration during rearrangements .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) predict transition states and optimize reaction pathways to reduce impurities .

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